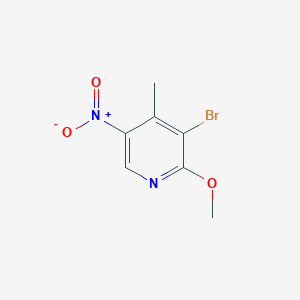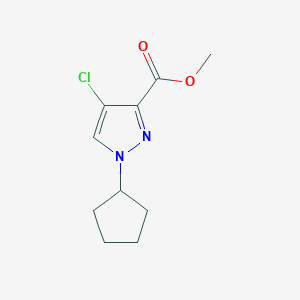
methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound features a five-membered ring with two adjacent nitrogen atoms, a chlorine atom, and a cyclopentyl group, making it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methylpyrazole with cyclopentanone in the presence of a base, followed by esterification with methanol . The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Acid or base catalysts such as sulfuric acid or sodium hydroxide
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole oxides or reduced to form pyrazole derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Pyrazole oxides.
Reduction Products: Reduced pyrazole derivatives.
Hydrolysis Products: Pyrazole carboxylic acids.
科学的研究の応用
Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Agricultural Chemistry: Employed in the synthesis of agrochemicals such as herbicides and fungicides.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
作用機序
The mechanism of action of methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate
- Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
- Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties.
特性
IUPAC Name |
methyl 4-chloro-1-cyclopentylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-10(14)9-8(11)6-13(12-9)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAWJPQMOKDDRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1Cl)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2354082.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2354084.png)
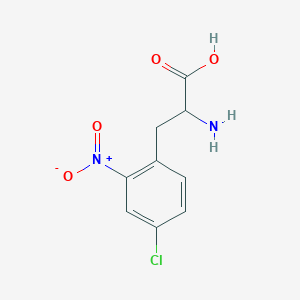
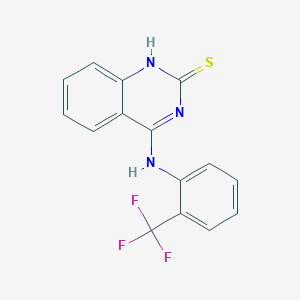
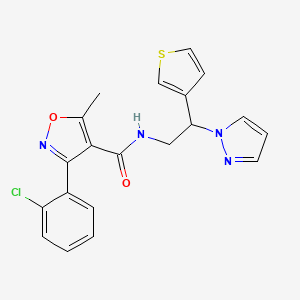
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2354089.png)
![2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2354092.png)
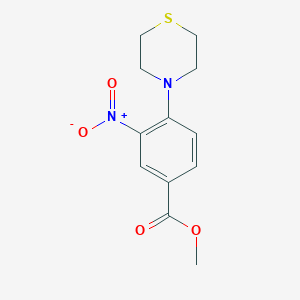
![3-cinnamyl-8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354097.png)

![2-(2-chloro-6-fluorophenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2354100.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2354103.png)
